1-Piperidinepropanol, 2-methyl-
Overview
Description
“1-Piperidinepropanol, 2-methyl-” is a chemical compound that is used in the preparation of ionizable amine lipids for lipid nanoparticle compounds that deliver nucleic acids . It is also known by other names such as Piperocaine .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “1-Piperidinepropanol, 2-methyl-”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of “1-Piperidinepropanol, 2-methyl-” is C9H19NO . The IUPAC Standard InChIKey is YQKAVWCGQQXBGW-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidine derivatives, including “1-Piperidinepropanol, 2-methyl-”, are involved in various chemical reactions. These include Mitsunobu reaction of intramolecular nitrile oxide-alkene cycloadditions and Suzuki-coupling .Physical and Chemical Properties Analysis
The molecular weight of “1-Piperidinepropanol, 2-methyl-” is 157.258 . The exact mass is 143.131012 . The density is 1.0±0.1 g/cm3, and the boiling point is 237.9±23.0 °C at 760 mmHg .Scientific Research Applications
Parkinsonism and Neurological Research
1-Piperidinepropanol, 2-methyl-, has been studied in the context of Parkinsonism. A study by Langston et al. (1983) found that a related compound, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), was associated with parkinsonism symptoms in individuals using an illicit drug containing MPTP and other related compounds. This research highlights the neurotoxic potential of certain piperidine derivatives and their impact on the substantia nigra in the brain, a critical area affected in Parkinson's disease (Langston, Ballard, Tetrud, & Irwin, 1983).
NMDA Receptor Antagonism
Piperidine derivatives, including 1-Piperidinepropanol, 2-methyl-, have been explored for their potential in modulating NMDA receptors. Whittemore et al. (1997) investigated nylidrin, a structurally related non-piperidine, and its effects on NMDA receptors. These findings contribute to understanding how piperidine derivatives can selectively influence certain receptor subtypes, offering insights into developing treatments for conditions influenced by NMDA receptor activity (Whittemore, Ilyin, Konkoy, & Woodward, 1997).
Cancer Treatment Research
The application of 1-Piperidinepropanol, 2-methyl- in cancer research is exemplified in a study by Teffera et al. (2013), where Compound 1, a piperidine derivative, was evaluated as an anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment. This research provides insights into the role of piperidine derivatives in targeting specific pathways crucial in cancer development (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
Psychiatric Disorder Treatment
Research by Abood, Rinaldi, and Eagleton (1961) explored the distribution of piperidine in the brain and its implications in psychiatric disorders. They investigated the potential role of piperidine as an endogenous agent in regulating behavior, suggesting its significance in psychotherapeutic applications (Abood, Rinaldi, & Eagleton, 1961).
Antimicrobial Research
Khan et al. (2006) studied piperine, a derivative of piperidine, for its potential in enhancing the effectiveness of antibiotics against Staphylococcus aureus. This research highlights the role of piperidine derivatives in combating bacterial infections, particularly in enhancing the efficacy of existing antibiotics (Khan, Mirza, Kumar, Verma, & Qazi, 2006).
Corrosion Inhibition
Piperidine derivatives are also studied for their potential in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulations to evaluate the efficiency of piperidine derivatives in preventing iron corrosion. This application is significant in industrial settings where corrosion resistance is crucial (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Safety and Hazards
Future Directions
Piperidines, including “1-Piperidinepropanol, 2-methyl-”, are among the most important synthetic fragments for designing drugs. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of “1-Piperidinepropanol, 2-methyl-” in the pharmaceutical industry.
Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9-5-2-3-6-10(9)7-4-8-11/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSUUJLFWBSBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883285 | |
Record name | 1-Piperidinepropanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-88-2 | |
Record name | 2-Methyl-1-piperidinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinepropanol, 2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperidinepropanol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperidinepropanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.